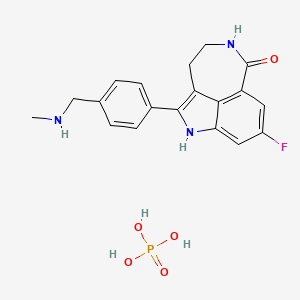

Rucaparib phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanisms of Action in Cancer Treatment

Rucaparib's effectiveness is linked to its ability to exploit HR deficiencies in cancer cells. Studies have shown that tumors with mutations in BRCA1, BRCA2, and other HR genes are more susceptible to PARP inhibitor treatment []. When PARP is inhibited in these tumors, they become unable to efficiently repair DNA damage caused by chemotherapy or radiation therapy, leading to cell death [, ].

Clinical Trials and Research

Rucaparib is currently undergoing investigation in various clinical trials for different types of cancers, including ovarian cancer, breast cancer, pancreatic cancer, and prostate cancer. These trials are evaluating the efficacy and safety of rucaparib, alone or in combination with other therapies [, , ].

Here are some specific examples of clinical trials involving Rucaparib:

- Rucaparib for BRCA-mutated ovarian cancer: The PARP inhibitor rucaparib has been approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who have completed platinum-based chemotherapy and are in complete or partial response, and have a BRCA mutation (germline and/or somatic) []. This approval was based on results from the phase III trial, Study 10 (NCT01404266) which showed that rucaparib significantly improved progression-free survival (PFS) compared to placebo [].

- Rucaparib for metastatic castration-resistant prostate cancer (mCRPC): The efficacy of rucaparib is also being investigated in clinical trials for mCRPC patients with BRCA mutations [].

Rucaparib phosphate is a potent anticancer compound classified as a poly (ADP-ribose) polymerase inhibitor. It specifically targets PARP-1 and PARP-2 enzymes, which are crucial for DNA repair mechanisms in cells. By inhibiting these enzymes, rucaparib phosphate induces synthetic lethality in cancer cells that possess deficiencies in homologous recombination repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes. This unique mechanism of action makes rucaparib phosphate effective against various cancers, including ovarian and prostate cancers, especially in patients with specific genetic mutations .

The chemical formula for rucaparib phosphate is C₁₉H₂₁FN₃O₅P, and it has a molecular weight of approximately 421.365 g/mol. Its structure includes an indole chromophore, which contributes to its phototoxic properties under UV light .

Rucaparib acts as a PARP inhibitor. PARP enzymes play a crucial role in DNA repair mechanisms within cells. By inhibiting PARP, Rucaparib disrupts the ability of cancer cells, particularly those with deficiencies in BRCA1/2 genes, to repair DNA damage. This ultimately leads to cell death through a process called synthetic lethality [, ].

Rucaparib phosphate primarily functions through the inhibition of poly (ADP-ribose) polymerase enzymes. The inhibition leads to the accumulation of single-strand breaks in DNA, which, if not repaired due to the lack of homologous recombination capability in certain cancer cells, results in double-strand breaks and subsequent cell death. The reaction can be summarized as follows:

- Inhibition of PARP:

- Rucaparib binds to PARP-1 and PARP-2.

- This binding prevents the repair of single-strand breaks in DNA.

- Formation of PARP-DNA complexes:

- Inhibition traps PARP on damaged DNA.

- This halts the repair process and leads to toxic complex formation.

- Cell Death:

Rucaparib phosphate exhibits significant biological activity as an anticancer agent. It has been shown to:

- Induce synthetic lethality in BRCA-deficient cancer cells.

- Demonstrate cytotoxic effects against a variety of cancer cell lines, particularly those with mutations or epigenetic silencing of BRCA1/2 genes.

- Enhance the efficacy of other chemotherapeutic agents when used in combination therapies, leading to synergistic effects .

- Exhibit mild adverse effects such as fatigue and gastrointestinal disturbances, but it is generally well tolerated by patients .

Rucaparib phosphate is primarily used in oncology for:

- Treatment of recurrent ovarian cancer, especially in patients with BRCA mutations.

- Management of metastatic castration-resistant prostate cancer.

- Potential use in combination therapies with other chemotherapeutic agents to enhance treatment efficacy .

Additionally, ongoing research explores its use in other malignancies and its role in combination regimens to improve patient outcomes.

Interaction studies have shown that rucaparib phosphate can interact with various other drugs and biological systems:

- It enhances the efficacy of agents like topotecan, carboplatin, doxorubicin, paclitaxel, and temozolomide when used together.

- There are reports indicating that it may ameliorate cardiotoxicity associated with doxorubicin treatment .

- Studies have also highlighted potential phototoxic effects when exposed to UV light, necessitating caution during treatment .

Several compounds share similarities with rucaparib phosphate regarding their mechanism as PARP inhibitors or their application in oncology:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Olaparib | PARP inhibitor | First approved PARP inhibitor; used for BRCA mutations |

| Niraparib | PARP inhibitor | Approved for ovarian cancer; different pharmacokinetics |

| Talazoparib | PARP inhibitor | Potent against various tumor types; unique binding affinity |

| Veliparib | PARP inhibitor | Investigational; focuses on combination therapies |

Rucaparib phosphate stands out due to its specific targeting of BRCA-deficient tumors and its unique synthetic lethality mechanism alongside its ability to enhance tumor response to other therapies .

Key Intermediate Compounds

The traditional synthetic routes for rucaparib phosphate involve multiple key intermediate compounds that serve as essential building blocks in the construction of the final azepinone scaffold. The most commonly utilized starting materials include methyl 5-fluoro-2-methyl-3-nitrobenzoate and ethyl 5-fluoro-2-methyl-3-nitrobenzoate, which provide the necessary fluorine substitution and methyl ester functionality required for subsequent transformations [1] [2].

Phosphonium salt 8 represents a crucial intermediate prepared through benzylic bromination of meta-fluorobenzoate using N-bromosuccinimide in the presence of 1,10-azobis(cyclohexanecarbonitrile) in 1,2-dichloroethane, followed by treatment with triphenylphosphine. This intermediate achieves a 90% yield over two steps and serves as the key precursor for subsequent Wittig reactions [3] [4].

The cinnamate derivatives constitute another essential class of intermediates, with cinnamate 9 being obtained through Wittig olefination of phosphonium salt 8 with ethyl glyoxalate in the presence of triethylamine, yielding 72% of the desired product [3] [4]. These compounds provide the extended conjugated system necessary for the ultimate indole formation.

2-Aminocinnamate 4a serves as a pivotal intermediate, obtained through iron-mediated reduction of the nitro group under acidic conditions with an 88% yield. This compound contains the critical amino functionality required for the subsequent cyanide-catalyzed imino-Stetter reaction [3] [4].

The indole-3-acetate derivatives represent the most complex intermediates, particularly indole-3-acetate 6a, which is prepared via the imino-Stetter reaction achieving 84% yield. This intermediate contains all four required substituents positioned correctly on the indole scaffold for the final azepinone formation [1] [3].

| Intermediate Compound | Preparation Method | Yield | Functional Role |

|---|---|---|---|

| Phosphonium salt 8 | NBS bromination + PPh3 | 90% | Wittig precursor |

| Cinnamate 9 | Wittig olefination | 72% | Extended conjugation |

| 2-Aminocinnamate 4a | Iron reduction | 88% | Amino functionality |

| Indole-3-acetate 6a | Imino-Stetter reaction | 84% | Tetrasubstituted indole |

| Lactam 16 | Azepinone formation | 83% | Final ring closure |

Reaction Optimization Strategies

Traditional synthetic routes for rucaparib phosphate have required extensive optimization to address chemoselectivity challenges and improve overall yields. The primary optimization focus has centered on chemoselective transformations that must differentiate between similar functional groups within the same molecule [3] [4].

Amide reduction optimization has proven particularly challenging, requiring careful selection of reducing agents and catalytic systems. The use of NiCl2(DPPP) as a catalyst with phenylsilane as the reducing agent has been optimized to achieve 80% yield in the chemoselective reduction of amide groups in the presence of ester functionalities. This optimization required screening multiple bidentate phosphine ligands, with 1,3-bis(diphenylphosphino)propane proving most effective at preventing unwanted side reactions [3] [4].

Stereochemical control in olefin formation has necessitated careful optimization of reaction conditions. The Wittig reaction conditions have been refined to favor (E)-isomer formation, though challenges remain with glyoxalamide substrates that tend to form undesired (Z)-isomers due to intramolecular hydrogen bonding interactions [3] [4].

Solvent optimization has been crucial for maximizing yields and selectivities. Toluene has been identified as the optimal solvent for nickel-catalyzed amide reductions at 115°C, providing the necessary thermal activation while maintaining chemical stability of sensitive intermediates [3] [4].

Catalyst loading optimization has shown that increasing nickel catalyst loading from 10 mol% to 30 mol% significantly improves yields in chemoselective reductions, achieving 80% yield of the desired aminoester product while suppressing formation of cyclic amine byproducts [3] [4].

Protecting group strategies have been optimized to enable selective transformations. The use of para-methoxybenzyl (PMB) and tert-butoxycarbonyl (Boc) protecting groups has been carefully balanced to allow for stepwise deprotection sequences that maintain synthetic efficiency [3] [4].

| Optimization Parameter | Traditional Method | Optimized Conditions | Improvement |

|---|---|---|---|

| Catalyst loading | 10 mol% NiCl2 | 30 mol% NiCl2(DPPP) | 80% yield |

| Reaction temperature | Room temperature | 115°C | Enhanced reactivity |

| Solvent selection | Various solvents | Toluene | Improved selectivity |

| Ligand optimization | Monodentate ligands | DPPP bidentate ligand | Suppressed side reactions |

Novel Methodologies

Catalytic Asymmetric Synthesis

Recent advances in rucaparib phosphate synthesis have incorporated catalytic asymmetric methodologies that offer improved efficiency and selectivity compared to traditional approaches. While rucaparib itself does not contain stereogenic centers, the development of asymmetric catalytic methods has focused on enhancing the precision of C-C bond formation and improving the regioselectivity of key transformations [5] [6].

Palladium-catalyzed asymmetric cross-coupling strategies have been developed for the formation of the critical aryl-azepinone linkage. The use of Pd(t-Bu3P)2 as a catalyst in Heck reactions with acrylonitrile has achieved 92% yield in the formation of 2-aminocinnamonitrile derivatives, demonstrating the power of optimized palladium catalysis for challenging coupling reactions [3] [4].

Copper-mediated asymmetric processes have emerged as valuable tools for rucaparib synthesis, particularly in the development of radiolabeling strategies. The copper-mediated nucleophilic 18F-fluorodeboronation methodology has been optimized to achieve 11% ± 3% activity yield with molar activities up to 30 GBq/μmol, enabling the preparation of [18F]rucaparib for positron emission tomography applications [7].

Nickel-catalyzed asymmetric reductions have been developed to address the chemoselectivity challenges inherent in traditional synthetic routes. The optimization of NiCl2(DPPP) catalyst systems has enabled highly selective amide reductions in the presence of ester functionalities, achieving 80% yield while suppressing the formation of undesired cyclic amine products [3] [4].

Rhodium-catalyzed asymmetric transformations have been explored for the construction of complex molecular architectures, though direct application to rucaparib synthesis remains limited. Research in this area has focused on developing general methodologies for the asymmetric synthesis of substituted indoles and azepinones [6] [8].

Cyanide-catalyzed asymmetric processes represent a particularly innovative approach, with the cyanide-catalyzed imino-Stetter reaction serving as the key transformation for indole formation. This methodology achieves 84% yield in the construction of tetrasubstituted indole intermediates bearing all required substituents in their correct positions [1] [3].

| Catalytic System | Asymmetric Method | Yield | Application |

|---|---|---|---|

| Pd(t-Bu3P)2 | Heck coupling | 92% | Acrylonitrile coupling |

| Copper-mediated | 18F-fluorodeboronation | 11% ± 3% | Radiolabeling |

| NiCl2(DPPP) | Chemoselective reduction | 80% | Amide reduction |

| Cyanide-catalyzed | Imino-Stetter reaction | 84% | Indole formation |

Flow Chemistry Approaches

The development of flow chemistry methodologies for rucaparib phosphate synthesis represents a significant advancement toward more efficient and scalable production processes. While specific flow chemistry applications for rucaparib have not been extensively documented in the literature, the principles and advantages of continuous flow processes are highly applicable to this complex synthetic challenge [9].

Continuous flow synthesis offers several advantages for rucaparib production, including enhanced heat and mass transfer, precise control of reaction conditions, and reduced safety concerns associated with handling hazardous reagents. The scalable synthesis approaches developed for rucaparib demonstrate the potential for implementing flow chemistry principles in large-scale production [2] [9].

Microreactor technology has shown promise for the synthesis of related pharmaceutical compounds, with applications in PARP inhibitor synthesis demonstrating the potential for improved reaction efficiency and reduced waste generation. The two-step flow synthesis methodologies developed for similar compounds suggest that rucaparib synthesis could benefit from continuous flow approaches [10] [11].

Process intensification through flow chemistry could address several challenges in rucaparib synthesis, including the need for precise temperature control during nickel-catalyzed reductions and the requirement for efficient mixing during heterogeneous reactions. The ability to maintain consistent reaction conditions throughout the synthesis would be particularly valuable for the complex multi-step transformations required.

Green chemistry principles are increasingly important in pharmaceutical synthesis, and flow chemistry approaches align well with these objectives. The reduced solvent requirements, improved energy efficiency, and enhanced safety profiles of flow processes make them attractive for industrial rucaparib production.

Automated synthesis platforms incorporating flow chemistry principles could enable the rapid optimization of reaction conditions and the development of robust, scalable processes. The integration of online analytical monitoring with flow synthesis would provide real-time process control and quality assurance.

| Flow Chemistry Advantage | Traditional Batch | Flow Process | Benefit |

|---|---|---|---|

| Heat transfer | Limited | Enhanced | Better control |

| Mass transfer | Diffusion-limited | Convection-enhanced | Faster reactions |

| Safety | Larger volumes | Smaller volumes | Reduced hazards |

| Scalability | Batch-dependent | Linear scaling | Predictable scale-up |

| Process control | Manual monitoring | Automated control | Consistent quality |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Transferases (EC2)

Pentosyltransferases [EC:2.4.2.-]

PARP3 [HSA:10039] [KO:K10798]

Wikipedia

Dates

2: Pearre DC, Tewari KS. Targeted treatment of advanced ovarian cancer: spotlight on rucaparib. Ther Clin Risk Manag. 2018 Nov 2;14:2189-2201. doi: 10.2147/TCRM.S149248. eCollection 2018. Review. PubMed PMID: 30464492; PubMed Central PMCID: PMC6223341.

3: Cosgrove CM, O'Malley DM. How safe is rucaparib in ovarian cancer? Expert Opin Drug Saf. 2018 Dec;17(12):1249-1255. doi: 10.1080/14740338.2018.1550067. Epub 2018 Dec 11. Review. PubMed PMID: 30449210.

4: Dal Molin GZ, Westin SN, Coleman RL. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease. Future Oncol. 2018 Dec;14(30):3101-3110. doi: 10.2217/fon-2018-0215. Epub 2018 Aug 14. Review. PubMed PMID: 30105925; PubMed Central PMCID: PMC6331693.

5: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500908/ PubMed PMID: 29999967.

6: Dal Molin GZ, Omatsu K, Sood AK, Coleman RL. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy. Ther Adv Med Oncol. 2018 Jun 22;10:1758835918778483. doi: 10.1177/1758835918778483. eCollection 2018. Review. PubMed PMID: 29977351; PubMed Central PMCID: PMC6024342.

7: Colombo I, Lheureux S, Oza AM. Rucaparib: a novel PARP inhibitor for BRCA advanced ovarian cancer. Drug Des Devel Ther. 2018 Mar 21;12:605-617. doi: 10.2147/DDDT.S130809. eCollection 2018. Review. PubMed PMID: 29606854; PubMed Central PMCID: PMC5868608.

8: Musella A, Bardhi E, Marchetti C, Vertechy L, Santangelo G, Sassu C, Tomao F, Rech F, D'Amelio R, Monti M, Palaia I, Muzii L, Benedetti Panici P. Rucaparib: An emerging parp inhibitor for treatment of recurrent ovarian cancer. Cancer Treat Rev. 2018 May;66:7-14. doi: 10.1016/j.ctrv.2018.03.004. Epub 2018 Mar 23. Review. PubMed PMID: 29605737.

9: Mariappan L, Jiang XY, Jackson J, Drew Y. Emerging treatment options for ovarian cancer: focus on rucaparib. Int J Womens Health. 2017 Dec 15;9:913-924. doi: 10.2147/IJWH.S151194. eCollection 2017. Review. PubMed PMID: 29290694; PubMed Central PMCID: PMC5735986.

10: Moore DC, Ringley JT, Patel J. Rucaparib: A Poly(ADP-Ribose) Polymerase Inhibitor for BRCA-Mutated Relapsed Ovarian Cancer. J Pharm Pract. 2019 Apr;32(2):219-224. doi: 10.1177/0897190017743131. Epub 2017 Nov 22. Review. PubMed PMID: 29166829.

11: Dockery LE, Gunderson CC, Moore KN. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer. Onco Targets Ther. 2017 Jun 19;10:3029-3037. doi: 10.2147/OTT.S114714. eCollection 2017. Review. PubMed PMID: 28790837; PubMed Central PMCID: PMC5488752.

12: Syed YY. Rucaparib: First Global Approval. Drugs. 2017 Apr;77(5):585-592. doi: 10.1007/s40265-017-0716-2. Review. PubMed PMID: 28247266.

13: Jenner ZB, Sood AK, Coleman RL. Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy. Future Oncol. 2016 Jun;12(12):1439-56. doi: 10.2217/fon-2016-0002. Epub 2016 Apr 18. Review. PubMed PMID: 27087632; PubMed Central PMCID: PMC4976841.